Decalinhydroperoxide

Description

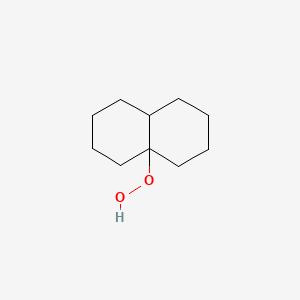

Decalinhydroperoxide is a peroxide-forming compound characterized by its hydroperoxide (-OOH) functional group attached to a decalin (bicyclic decahydronaphthalene) framework. Like other peroxides, this compound is likely sensitive to heat, light, and shock, necessitating careful handling and stabilization protocols to prevent hazardous decomposition .

Properties

CAS No. |

4181-83-3 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

8a-hydroperoxy-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |

InChI |

InChI=1S/C10H18O2/c11-12-10-7-3-1-5-9(10)6-2-4-8-10/h9,11H,1-8H2 |

InChI Key |

HKLZOALUTLRUOI-UHFFFAOYSA-N |

SMILES |

C1CCC2(CCCCC2C1)OO |

Canonical SMILES |

C1CCC2(CCCCC2C1)OO |

Appearance |

Solid powder |

Other CAS No. |

26581-25-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decalinhydroperoxide; decalin hydroperoxide; Hydroperoxide, decahydronaphthalenyl. |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize Decalinhydroperoxide, two analogous compounds are selected for comparison: Cumene Hydroperoxide and tert-Butyl Hydroperoxide . These share structural similarities (hydroperoxide group) and functional roles (industrial oxidizers).

2.1 Structural and Functional Comparison

| Property | This compound | Cumene Hydroperoxide | tert-Butyl Hydroperoxide |

|---|---|---|---|

| Molecular Formula | Not explicitly stated | C₉H₁₂O₂ | C₄H₁₀O₂ |

| Structure | Bicyclic decalin + -OOH group | Cumene (isopropylbenzene) + -OOH | Branched alkyl chain + -OOH |

| Primary Applications | Likely polymerization initiator | Polymerization, epoxy resin production | Rocket propellant, organic synthesis |

| Stability | High risk of decomposition | Moderate stability; requires inhibitors | Highly unstable; explosive at high concentrations |

| Decomposition Products | Likely ketones, aldehydes | Acetophenone, methane | tert-Butanol, acetone |

Note: Specific data for this compound inferred from general peroxide behavior .

2.2 Key Contrasts

Stability and Handling :

this compound’s bicyclic structure may confer greater thermal stability compared to linear alkyl hydroperoxides like tert-Butyl Hydroperoxide. However, its complex framework could increase sensitivity to radical-induced decomposition, necessitating stabilizers such as chelating agents or antioxidants .Toxicity and Safety :

While toxicological data for this compound are unavailable, analogous peroxides cause severe eye and skin irritation. For example, tert-Butyl Hydroperoxide requires immediate flushing with water upon contact (similar to protocols for Deschloroclozapine in ). This compound likely mandates comparable first-aid measures, including ophthalmologist consultation for eye exposure .Industrial Utility :

this compound’s rigid bicyclic structure may enhance its efficacy in high-temperature polymerization processes, whereas Cumene Hydroperoxide is preferred for low-temperature epoxy curing due to its slower decomposition kinetics .

Research Findings and Data Gaps

- Decomposition Pathways : Studies on analogous peroxides suggest that this compound decomposes via homolytic O-O bond cleavage, generating free radicals that initiate polymerization. This mechanism aligns with tert-Butyl Hydroperoxide’s behavior but requires empirical validation .

- Stabilization Techniques : Evidence from peroxide-forming chemical guidelines highlights the use of UV blockers and metal chelators (e.g., EDTA) to mitigate this compound’s instability, a strategy effective for Cumene Hydroperoxide .

- Toxicological Data: No thorough investigations exist for this compound (mirroring the caution for Deschloroclozapine in ), underscoring the need for future studies on its acute and chronic toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.